

physical and chemical characteristics of N-Formyl-L-leucine-d3

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Compound of Interest

Compound Name: N-Formyl-L-leucine-d3

Cat. No.: B564958

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N-Formyl-L-leucine-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the physical and chemical characteristics of **N-Formyl-L-leucine-d3**, a deuterated derivative of N-Formyl-L-leucine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Physical and Chemical Characteristics

N-Formyl-L-leucine-d3 is a stable isotope-labeled analog of N-Formyl-L-leucine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies. The physical and chemical properties of **N-Formyl-L-leucine-d3** are summarized below, with data for the non-deuterated form provided for comparison.

Table 1: Physical and Chemical Properties of **N-Formyl-L-leucine-d3** and N-Formyl-L-leucine

Property	N-Formyl-L-leucine-d3	N-Formyl-L-leucine
Molecular Formula	C ₇ H ₁₀ D ₃ NO ₃	C ₇ H ₁₃ NO ₃
Molecular Weight	162.20 g/mol	159.18 g/mol
CAS Number	1356930-28-3	6113-61-7
Appearance	White to off-white solid/powder	White to almost white powder/crystal
Melting Point	Not available	141.0 to 144.0 °C
Optical Rotation	Not available	-38.0 to -41.0° (c=1, H ₂ O)
Storage Conditions	Store at room temperature, protected from light and moisture. For long-term stability, cold storage (2-8°C or -20°C) is recommended.	Store at room temperature or refrigerated.

Table 2: Computed Physicochemical Properties of N-Formyl-L-leucine

Property	Value
Topological Polar Surface Area	66.4 Å ²
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	4
Exact Mass	159.08954328 Da

Experimental Protocols

General Synthesis of N-Formyl-L-leucine-d3

A precise, publicly available synthesis protocol for **N-Formyl-L-leucine-d3** is not readily found. However, it can be synthesized by the formylation of L-leucine-d3. The following is a general and representative protocol for the N-formylation of an amino acid.

Objective: To synthesize **N-Formyl-L-leucine-d3** from L-leucine-d3.

Materials:

- L-leucine-d3
- Formic acid ($\geq 95\%$)
- Acetic anhydride
- Anhydrous diethyl ether
- Deionized water

Procedure:

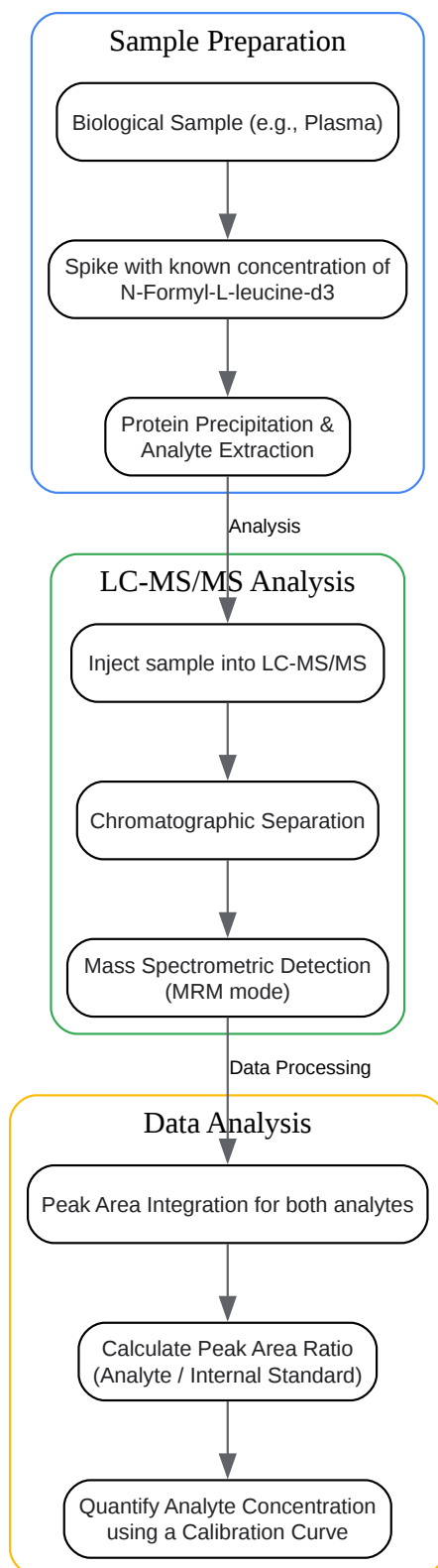
- In a round-bottom flask, dissolve L-leucine-d3 in formic acid.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure.
- The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield **N-Formyl-L-leucine-d3**.
- Dry the final product under vacuum.

Quantitative Analysis using N-Formyl-L-leucine-d3 as an Internal Standard

N-Formyl-L-leucine-d3 is primarily used as an internal standard for the accurate quantification of N-Formyl-L-leucine in biological samples by LC-MS/MS.

Objective: To quantify the concentration of N-Formyl-L-leucine in a plasma sample.

Workflow:



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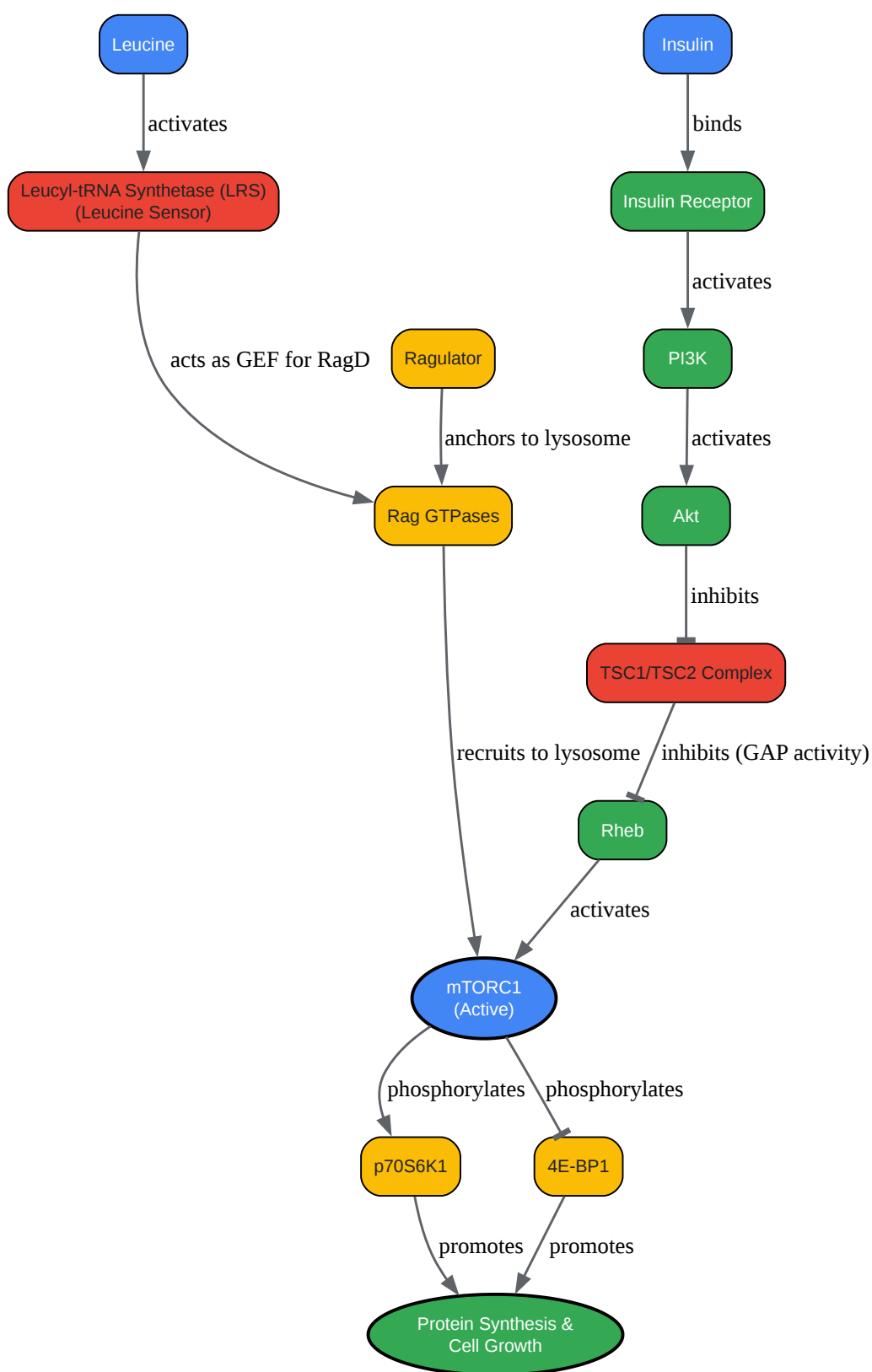
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Procedure:

- Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Formyl-L-leucine into a blank matrix (e.g., charcoal-stripped plasma).
- Sample Preparation:
 - To a known volume of the biological sample and each calibration standard, add a fixed amount of **N-Formyl-L-leucine-d3** solution (the internal standard).
 - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
 - Centrifuge to pellet the precipitated proteins and collect the supernatant.
 - Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto an LC-MS/MS system.
 - Develop a chromatographic method to separate N-Formyl-L-leucine from other matrix components.
 - Use Multiple Reaction Monitoring (MRM) mode for detection. Set up MRM transitions for both N-Formyl-L-leucine and **N-Formyl-L-leucine-d3**.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
 - Determine the concentration of N-Formyl-L-leucine in the biological samples by interpolating their peak area ratios on the calibration curve.

Biological Context: The mTOR Signaling Pathway

N-Formyl-L-leucine, and more broadly the amino acid L-leucine, is a critical regulator of cellular growth and protein synthesis through its activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability.



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Caption: The mTORC1 signaling pathway is activated by leucine and insulin.

Leucyl-tRNA synthetase (LRS) has been identified as a key sensor of intracellular leucine concentrations. When leucine levels are high, LRS interacts with the Rag GTPases, promoting the localization of mTORC1 to the lysosomal surface, where it is activated by Rheb.

Concurrently, growth factors like insulin activate the PI3K-Akt pathway, which inhibits the TSC1/TSC2 complex, a negative regulator of Rheb. The convergence of these two pathways leads to robust mTORC1 activation, which then phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth.

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